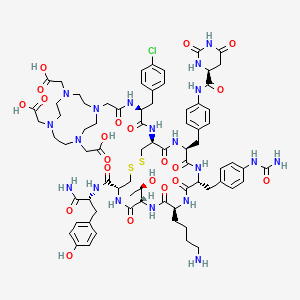
DOTA satoreotide
描述
Satoreotide tetraxetan: is a novel compound used in targeted radiopharmaceutical therapy. It is an antagonist of the somatostatin type 2 receptor, which is overexpressed in certain types of neuroendocrine tumors and aggressive cancers such as small cell lung cancer and Merkel cell carcinoma . This compound is particularly significant in the field of nuclear medicine due to its ability to deliver targeted radiation therapy to cancer cells, thereby minimizing damage to surrounding healthy tissues .
准备方法
合成路线和反应条件
沙托肽四氮环的合成涉及多个步骤,从肽骨架的制备开始,然后是螯合剂四氮环的偶联。肽的合成使用固相肽合成 (SPPS),这种方法允许将氨基酸依次添加到不断增长的肽链中。 反应条件通常涉及使用受保护的氨基酸、偶联试剂,如 HBTU 或 DIC,以及脱保护剂,如 TFA .
合成肽后,它会与四氮环偶联,四氮环是一种螯合剂,可以与放射性同位素,如镥-177 结合。 这种偶联通常在 pH 值约为 7-8 的水性条件下进行,使用偶联试剂,如 EDC 或 NHS .
工业生产方法
沙托肽四氮环的工业生产遵循类似的合成路线,但规模更大。该过程涉及用于 SPPS 的自动化肽合成仪、大规模纯化系统,如 HPLC,以及严格的质量控制措施,以确保最终产品的纯度和功效。 与四氮环的偶联也已扩大规模,并仔细监控反应条件,以实现高产率和一致的质量 .
化学反应分析
反应类型
沙托肽四氮环会发生几种类型的化学反应,包括:
氧化: 这种反应可能发生在肽链中的蛋氨酸残基处,导致形成亚砜。
还原: 还原反应不太常见,但可能在特定条件下发生,以还原二硫键。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂在温和条件下。
还原: 还原剂,如 DTT 或 TCEP。
主要产物
科学研究应用
沙托肽四氮环具有广泛的科学研究应用:
化学: 用于研究肽合成和螯合化学。
生物学: 研究它在靶向各种细胞系中的生长抑素受体中的作用。
医学: 主要用于通过肽受体放射性核素治疗 (PRRT) 治疗嗜铬细胞瘤。 .
工业: 用于生产用于癌症治疗的放射性药物.
作用机制
沙托肽四氮环通过结合生长抑素2型受体发挥作用,该受体在某些肿瘤中过表达。一旦结合,该化合物就会被癌细胞内化,从而输送来自放射性同位素镥-177 的靶向辐射。 这种靶向方法允许破坏癌细胞,同时保护周围的健康组织 .
相似化合物的比较
类似化合物
奥曲肽: 另一种用于 PRRT 的生长抑素类似物。
兰瑞肽: 与奥曲肽类似,用于治疗嗜铬细胞瘤。
独特性
沙托肽四氮环具有独特的特点,因为它对生长抑素2型受体具有高亲和力,并且能够输送靶向辐射治疗。 它与四氮环的偶联允许与镥-177 稳定螯合,使其在 PRRT 中非常有效 .
属性
IUPAC Name |
2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H98ClN19O21S2/c1-41(95)63-72(113)87-57(70(111)83-51(64(77)105)30-45-11-19-49(96)20-12-45)40-117-116-39-56(86-67(108)52(31-42-5-13-46(75)14-6-42)81-59(98)35-91-22-24-92(36-60(99)100)26-28-94(38-62(103)104)29-27-93(25-23-91)37-61(101)102)71(112)85-54(33-43-7-15-47(16-8-43)79-66(107)55-34-58(97)89-74(115)88-55)69(110)84-53(32-44-9-17-48(18-10-44)80-73(78)114)68(109)82-50(65(106)90-63)4-2-3-21-76/h5-20,41,50-57,63,95-96H,2-4,21-40,76H2,1H3,(H2,77,105)(H,79,107)(H,81,98)(H,82,109)(H,83,111)(H,84,110)(H,85,112)(H,86,108)(H,87,113)(H,90,106)(H,99,100)(H,101,102)(H,103,104)(H3,78,80,114)(H2,88,89,97,115)/t41-,50+,51-,52+,53-,54+,55+,56-,57+,63+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZDXGQUNVNYQP-MXEXKMKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC7=CC=C(C=C7)O)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H98ClN19O21S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1689.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039726-31-2 | |
| Record name | DOTA satoreotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1039726312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SATOREOTIDE TETRAXETAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC1O2FB9FV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



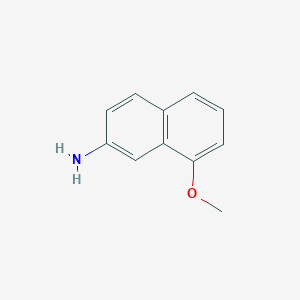
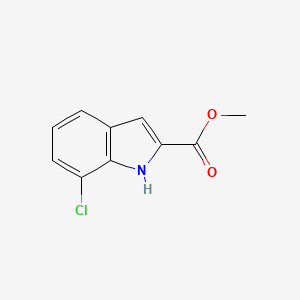
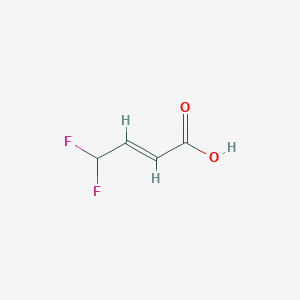

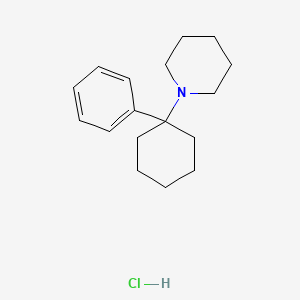
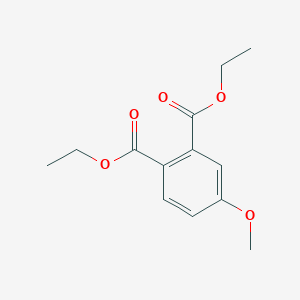
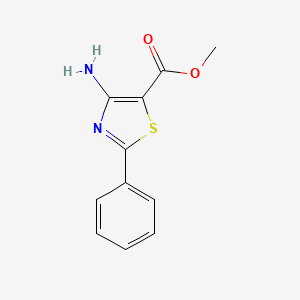
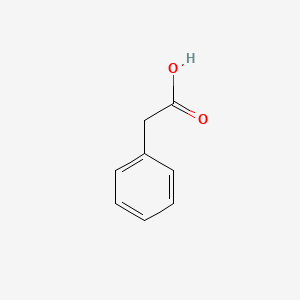


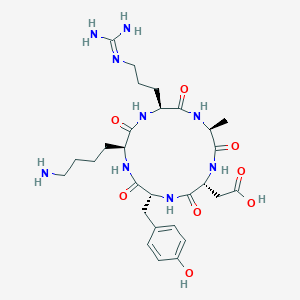
![Ethanol, 2-[[(4-ethenylphenyl)methyl]thio]-](/img/structure/B3395787.png)

